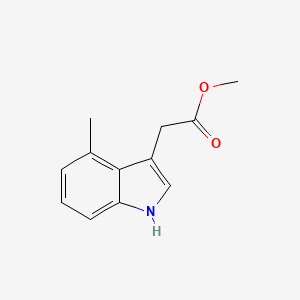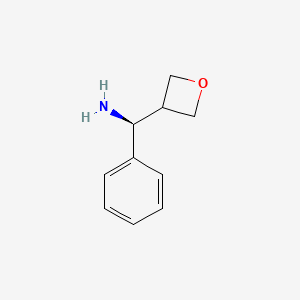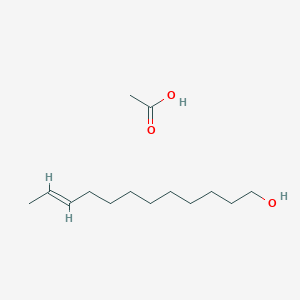
acetic acid;(E)-dodec-10-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;(E)-dodec-10-en-1-ol is a compound that combines the properties of acetic acid and (E)-dodec-10-en-1-ol. (E)-dodec-10-en-1-ol is an unsaturated alcohol with a double bond at the 10th position of the dodecane chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(E)-dodec-10-en-1-ol can be achieved through the esterification of acetic acid with (E)-dodec-10-en-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture to a temperature of around 60-80°C and maintaining it for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol, which is catalyzed by a rhodium-iodine complex . This method is highly efficient and widely used in the chemical industry. The production of (E)-dodec-10-en-1-ol can be achieved through the hydrogenation of (E)-dodec-10-enal, which involves the use of a metal catalyst such as palladium on carbon.
化学反应分析
Types of Reactions
Oxidation: Acetic acid;(E)-dodec-10-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of (E)-dodec-10-enal or (E)-dodec-10-enoic acid.
Reduction: Formation of dodecanol or dodecane.
Substitution: Formation of (E)-dodec-10-enyl chloride or bromide.
科学研究应用
Acetic acid;(E)-dodec-10-en-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties and effects on microbial growth.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of acetic acid;(E)-dodec-10-en-1-ol involves its interaction with cellular membranes and enzymes. The acetic acid component can disrupt microbial cell walls, leading to cell lysis and death. The (E)-dodec-10-en-1-ol component can interact with lipid bilayers, altering membrane fluidity and permeability. These interactions can inhibit microbial growth and enhance the compound’s antimicrobial properties .
相似化合物的比较
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial applications.
Dodecanol: A saturated alcohol with similar chain length but lacking the double bond.
(E)-dodec-10-enal: An unsaturated aldehyde with a similar structure but different functional group.
Uniqueness
Acetic acid;(E)-dodec-10-en-1-ol is unique due to its combination of an acetic acid moiety and an unsaturated alcohol. This combination imparts distinct chemical properties, such as enhanced reactivity and potential antimicrobial activity, making it valuable in various applications.
属性
分子式 |
C14H28O3 |
|---|---|
分子量 |
244.37 g/mol |
IUPAC 名称 |
acetic acid;(E)-dodec-10-en-1-ol |
InChI |
InChI=1S/C12H24O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2(3)4/h2-3,13H,4-12H2,1H3;1H3,(H,3,4)/b3-2+; |
InChI 键 |
MMIFTSNMPPGKAI-SQQVDAMQSA-N |
手性 SMILES |
C/C=C/CCCCCCCCCO.CC(=O)O |
规范 SMILES |
CC=CCCCCCCCCCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


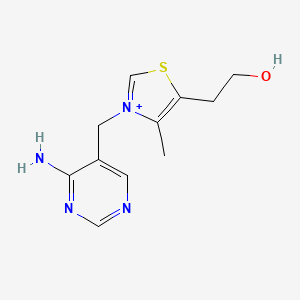
![[4-Acetyloxy-15-[3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12289876.png)

![1-[5-[[[[5-(6-Aminopurin-9-YL)-3,4-dihydroxy-oxolan-2-YL]methoxy-hydroxy-phosphoryl]oxy-hydroxy-phosphoryl]oxymethyl]-3,4-dihydroxy-oxolan-2-YL]pyridine-5-carboxylate](/img/structure/B12289890.png)
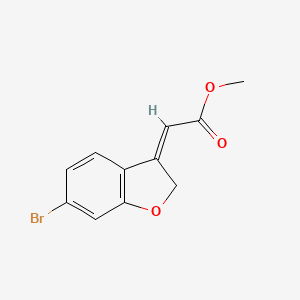
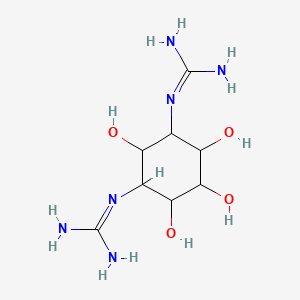

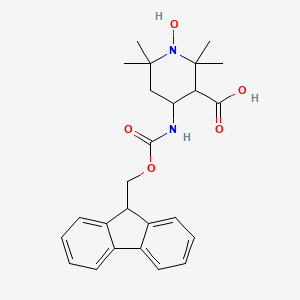
![2-[[2-[[2-[Bis(carboxymethyl)amino]-5-methylphenoxy]methyl]-6-methoxyquinolin-8-yl]-ethylamino]acetic acid](/img/structure/B12289921.png)
![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12289929.png)


